A Comprehensive Technical Guide to the Physicochemical Properties of Aminolevulinic Acid (ALA)
A Comprehensive Technical Guide to the Physicochemical Properties of Aminolevulinic Acid (ALA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (ALA), a naturally occurring delta-amino acid, is a critical endogenous metabolite that serves as the initial precursor in the intricate biosynthetic pathway of tetrapyrroles, including heme and chlorophyll.[1][2][3] Its significance in the medical and research fields, particularly in photodynamic therapy (PDT) and fluorescence-guided surgery, has spurred in-depth investigation into its fundamental physicochemical characteristics.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of ALA, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.
Core Physicochemical Properties
The utility and formulation of aminolevulinic acid are profoundly influenced by its inherent chemical and physical properties. ALA is commercially available as both the free acid and, more commonly, as the hydrochloride salt to enhance its stability.[5] The data presented below encompasses both forms where applicable.
Table 1: General Physicochemical Properties of Aminolevulinic Acid
| Property | Value (Aminolevulinic Acid) | Value (Aminolevulinic Acid Hydrochloride) |
| Chemical Formula | C₅H₉NO₃ | C₅H₉NO₃ · HCl |
| Molecular Weight | 131.13 g/mol | 167.59 g/mol |
| Appearance | Solid | White to faint yellow crystalline solid |
| Melting Point | 118 °C; 156-158 °C | 144-151 °C; ~150 °C (decomposes) |
| CAS Number | 106-60-5 | 5451-09-2 |
Table 2: Solubility and Partition Coefficient of Aminolevulinic Acid
| Property | Value | Conditions |
| Water Solubility | Very soluble; 1000 mg/mL | 25 °C |
| Solubility in Organic Solvents | Soluble in DMSO (~10 mg/mL) and dimethylformamide (~5 mg/mL) | For HCl salt |
| LogP (Octanol-Water Partition Coefficient) | -1.5 to -3.8 | - |
Table 3: Acid-Base Properties and Stability of Aminolevulinic Acid
| Property | Value | Notes |
| pKa₁ (Carboxylic Acid) | 3.90 - 4.40 | Potentiometrically determined |
| pKa₂ (Amine) | 7.87 - 8.90 | Potentiometrically determined |
| Stability in Aqueous Solution | Highly pH-dependent. Stable in acidic conditions (e.g., pH 2.35).[6] Unstable at physiological pH, leading to dimerization.[6][7] | Degradation follows second-order kinetics.[6] |
| UV Absorption Maximum (λmax) | ~264-267 nm | [8][9] |
Signaling Pathway: Heme Biosynthesis
Aminolevulinic acid's primary biological significance lies in its role as the first committed molecule in the heme synthesis pathway.[1][4] Exogenous administration of ALA bypasses the rate-limiting step catalyzed by ALA synthase, leading to an accumulation of the photosensitizer protoporphyrin IX (PpIX) in metabolically active cells, a principle exploited in photodynamic therapy.[1][4]
Caption: The Heme Biosynthesis Pathway initiated by ALA.
Mechanism of Action in Photodynamic Therapy (PDT)
The accumulation of PpIX in target cells following ALA administration is the cornerstone of its use in PDT. When exposed to light of a specific wavelength, the photosensitizer PpIX generates reactive oxygen species (ROS), which induce cellular damage and apoptosis.[10]
Caption: Mechanism of ALA-based Photodynamic Therapy.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of aminolevulinic acid.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a standard method for determining the solubility of ALA hydrochloride in an aqueous buffer.
Materials:
-
Aminolevulinic acid hydrochloride (crystalline solid)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Analytical balance
-
Magnetic stirrer and stir bar
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of ALA hydrochloride in PBS (e.g., 20 mg/mL).
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).
-
Measure the absorbance of the standard solutions at the λmax of ALA (~265 nm) to construct a calibration curve.
-
Add an excess amount of ALA hydrochloride to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube.
-
Incubate the suspension at a constant temperature (e.g., 25 °C) with continuous stirring for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with PBS to a concentration within the range of the standard curve.
-
Measure the absorbance of the diluted supernatant at ~265 nm.
-
Calculate the concentration of ALA in the supernatant using the standard curve, accounting for the dilution factor. This concentration represents the aqueous solubility.
Protocol 2: Potentiometric Titration for pKa Determination
This protocol describes the determination of the acid dissociation constants (pKa) of ALA using potentiometric titration.[6][11]
Materials:
-
Aminolevulinic acid hydrochloride
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH)
-
Deionized water (degassed)
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of ALA hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the solution in a beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the expected equivalence points.
-
Plot the pH versus the volume of NaOH added.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) and the second pKa (amine) can be determined from the titration curve. The equivalence points can be more accurately identified by plotting the first or second derivative of the titration curve.
Protocol 3: Stability Assessment by UV-Vis Spectrophotometry
This protocol details a method to evaluate the stability of ALA in aqueous solution under different pH conditions by monitoring changes in its UV absorbance over time.[12]
Materials:
-
Aminolevulinic acid hydrochloride
-
Buffer solutions of different pH values (e.g., pH 4.0, 7.4, 9.0)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare solutions of ALA in the different buffer systems at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (t=0), record the UV-Vis spectrum of each solution from 200 to 400 nm to determine the initial absorbance at the λmax (~265 nm) and to observe the baseline.
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution and record its UV-Vis spectrum.
-
Monitor the decrease in absorbance at the λmax of ALA (~265 nm) and the appearance of any new absorbance peaks. A degradation product of ALA is known to absorb at around 278 nm.[7]
-
Plot the percentage of remaining ALA (calculated from the absorbance at ~265 nm relative to the initial absorbance) against time for each pH condition to determine the stability profile.
Experimental Workflow for ALA Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of an aminolevulinic acid sample.
Caption: A typical experimental workflow for ALA analysis.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of aminolevulinic acid, which are fundamental to its application in research and drug development. The provided tables offer a consolidated source of quantitative data, while the detailed experimental protocols serve as a practical resource for the laboratory analysis of this multifaceted molecule. The visualization of the heme biosynthesis pathway and the mechanism of ALA-mediated photodynamic therapy further elucidates its biological significance. This comprehensive information is intended to support researchers and scientists in their endeavors to harness the full potential of aminolevulinic acid.
References
- 1. Aminolevulinic acid: from its unique biological function to its star role in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]
- 3. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, antimicrobial activity, and toxicity evaluation of aminolevulinic acid–silver and silver–iron nanoparticles for potential applications in agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV-Vis Spectrum of 5-Aminolevulinic Acid | SIELC Technologies [sielc.com]
- 10. Understanding Aminolevulinic Acid 20% For Photodynamic Therapy - My Skin Compounding Pharmacy [myskinpharmacy.com.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
